4-Methyl-2-(pyrrolidin-3-yl)pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a pyrrolidine ring attached to a pyrimidine core, which is further substituted with a carboxamide group. The molecular formula for this compound is when considering the base structure, and it can exist in various forms, including dihydrochloride salts to enhance solubility in aqueous solutions.
The compound is primarily synthesized through organic chemistry techniques and has been the subject of research due to its potential biological activities. It has been explored for various applications in medicinal chemistry, particularly for its enzyme inhibition properties and potential therapeutic effects .
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine falls under the category of heterocyclic compounds, specifically within the pyrimidine class. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound's unique structure allows it to participate in various chemical reactions and biological interactions.
The synthesis of 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine typically involves several key steps:
The reactions are typically conducted under controlled conditions to optimize yield and purity. Industrial production methods involve scaling up these synthetic routes using large reactors, with stringent controls on temperature, pressure, and reaction time.
The compound has a molecular weight of approximately 196.26 g/mol. Its melting point and other specific physical properties may vary based on its salt form or purity level.
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine undergoes several types of chemical reactions:
The mechanism by which 4-Methyl-2-(pyrrolidin-3-yl)pyrimidine exerts its biological effects involves:
Data from studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against cyclooxygenase enzymes (COX), relevant in inflammation pathways .
Relevant data includes melting points, boiling points, and solubility metrics which are critical for practical applications .
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine finds various applications in scientific research:
Pyrimidine serves as a fundamental scaffold in medicinal chemistry due to its ubiquitous presence in biological systems and its versatile pharmacological properties. As a diazine heterocycle containing two nitrogen atoms at the 1- and 3-positions, pyrimidine forms the core structure of nucleic acid bases (cytosine, thymine, and uracil) and essential biomolecules like thiamine (vitamin B₁) [6]. This inherent biological relevance underpins its significant role in drug design, particularly as a privileged scaffold capable of interacting with diverse biological targets through hydrogen bonding, π-stacking, and dipole interactions. Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making them indispensable in modern therapeutics [6].
The structural versatility of pyrimidine enables rational drug design through targeted substitutions that modulate electronic properties, lipophilicity, and binding affinity. Clinically impactful pyrimidine-based drugs include antimetabolites (e.g., 5-fluorouracil), kinase inhibitors (e.g., gefitinib), and dihydrofolate reductase (DHFR) inhibitors (e.g., trimethoprim and pyrimethamine) [1] [6]. Trimethoprim (a 2,4-diaminopyrimidine) selectively inhibits bacterial DHFR, demonstrating how subtle modifications confer target specificity. Similarly, pyrimethamine targets parasitic DHFR, highlighting the scaffold’s adaptability across therapeutic areas [6]. Recent innovations continue to expand this landscape, with pyrimidine hybrids demonstrating enhanced efficacy against resistant pathogens and cancers [3].
Table 1: Clinically Significant Pyrimidine-Based Therapeutics [1] [6]
Drug Name | Therapeutic Class | Biological Target | Key Structural Features |
---|---|---|---|
Trimethoprim | Antibacterial | Dihydrofolate reductase (DHFR) | 2,4-Diaminopyrimidine |
Pyrimethamine | Antimalarial | Parasitic DHFR | 2,4-Diaminopyrimidine with chlorophenyl |
Gefitinib | Anticancer (EGFR inhibitor) | Epidermal Growth Factor Receptor | Quinazoline core (pyrimidine fused) |
Sulfadiazine | Antibacterial | Dihydropteroate synthase | Pyrimidine with sulfonamide group |
The integration of pyrrolidine—a saturated, five-membered nitrogenous heterocycle—with pyrimidine creates hybrid architectures with enhanced three-dimensionality and pharmacological potential. Unlike planar aromatic systems, pyrrolidine introduces stereochemical complexity through its sp³-hybridized carbon atoms and potential chiral centers (e.g., at C3). This puckered conformation enables novel interactions with biological targets, particularly enzymes and receptors with deep or asymmetric binding pockets [4] [5] [7]. Additionally, pyrrolidine’s basic tertiary amine facilitates salt formation (e.g., hydrochlorides), improving aqueous solubility and bioavailability—a critical advantage in drug formulation [4] [7].
The linkage chemistry between pyrimidine and pyrrolidine profoundly influences the hybrid’s properties. Direct C-C bonds (e.g., in 4-methyl-2-(piperidin-3-yl)pyrimidine) provide rigidity, while thioether linkages (e.g., 4-methyl-2-(pyrrolidin-3-ylthio)pyrimidine) enhance conformational flexibility and electronic modulation [4] [5]. The sulfur atom in thioethers acts as a hydrogen-bond acceptor and offers metabolic stability compared to oxygen analogs. Furthermore, regioisomeric variations—such as 4-methyl-2-(pyrrolidin-3-yl)pyrimidine versus 2-methyl-4-(pyrrolidin-3-yl)pyrimidine—significantly alter electronic distributions and steric profiles, impacting target engagement [5] [7]. For instance, the dihydrochloride salt of 2-methyl-4-(pyrrolidin-3-yl)pyrimidine (CAS: 2203015-63-6) exemplifies how protonation states influence solubility and ionic interactions [7].
Table 2: Structural and Functional Impact of Pyrrolidine-Pyrimidine Linkages [4] [5] [7]
Linkage Type | Example Compound | Conformational Flexibility | Key Electronic Features | Potential Biological Interactions |
---|---|---|---|---|
Direct C-C bond | 4-Methyl-2-(piperidin-3-yl)pyrimidine | Low | Basic amine; planar pyrimidine | H-bonding; ionic interactions |
Thioether (C-S-C) | 4-Methyl-2-(pyrrolidin-3-ylthio)pyrimidine | Moderate to high | S as H-bond acceptor; lipophilic channel access | Enhanced target penetration; metabolic stability |
Salt formation | 2-Methyl-4-(pyrrolidin-3-yl)pyrimidine diHCl | Variable | Protonated amine; improved solubility | Strong ionic binding; membrane permeability |
4-Methyl-2-(pyrrolidin-3-yl)pyrimidine (CAS: 67479674) represents a structurally optimized hybrid scaffold with distinctive pharmacophoric features: the 4-methyl pyrimidine moiety provides electron-donating effects that enhance aromatic π-system nucleophilicity, while the pyrrolidin-3-yl group introduces a chiral center and basic nitrogen capable of forming critical hydrogen bonds or salt bridges with biological targets [5] [8]. This compound exemplifies the "magic methyl" effect in medicinal chemistry, where methyl substituents fine-tune lipophilicity (LogP), metabolic stability, and target affinity [8]. Its compact yet flexible structure enables diverse binding modes, making it a versatile template for targeting kinases, receptors, and epigenetic regulators implicated in oncology and infectious diseases.
Recent synthetic advances have facilitated the exploration of this scaffold. For instance, carbonyl-amine condensations and palladium-catalyzed cross-couplings enable the introduction of pharmacologically active substituents (e.g., halogenated aryls or imines) at strategic positions [8]. These modifications leverage the inherent reactivity of the pyrimidine ring, where electrophilic substitution preferentially occurs at electron-deficient sites. In tricyclic pyrrolo[2,3-d]pyrimidine derivatives—structurally related to 4-methyl-2-(pyrrolidin-3-yl)pyrimidine—halogen incorporation (e.g., bromine at C-4 of phenyl rings) significantly enhances antitumor activity by promoting interactions with hydrophobic kinase pockets [8]. For example, such compounds demonstrated potent activity against HT-29 colon cancer cells (IC₅₀: ~4 µM) through discoidin domain receptor 2 (DDR2) inhibition, validated via molecular docking studies [8].
The scaffold’s drug-likeness is evidenced by its alignment with Lipinski’s rule parameters: moderate molecular weight (~177 g/mol), balanced lipophilicity (predicted LogP: ~1–2), and hydrogen-bonding capacity (H-bond acceptors: 3; donors: 1) [5] [9]. Ongoing research focuses on optimizing substituent patterns to improve selectivity and potency, particularly in kinase inhibition and DNA-targeted therapies, positioning this pharmacophore as a promising candidate for next-generation therapeutics.
CAS No.: 37223-96-4
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 2889-26-1
CAS No.: 50409-81-9